molecular formula C20H18N4O2 B2444249 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 1251704-13-8

5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2444249
CAS No.: 1251704-13-8
M. Wt: 346.39
InChI Key: ZYUAYSQKMIOHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of two oxadiazole rings, each substituted with different aromatic groups, making it a molecule of interest in various fields of research.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-5-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-12-4-6-15(7-5-12)19-21-17(26-24-19)11-18-22-23-20(25-18)16-9-13(2)8-14(3)10-16/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUAYSQKMIOHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,5-dimethylbenzohydrazide with p-toluic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings, leading to the formation of carboxylic acids.

    Reduction: Reduction of the oxadiazole rings can lead to the formation of corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Biological Activities

The biological significance of oxadiazoles is well-documented, particularly concerning their antibacterial and anticancer properties. The specific compound has shown promise in various studies:

  • Anticancer Activity : Research indicates that modifications to the structure can enhance binding affinity to target proteins involved in cancer pathways. For instance, studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cell lines like MCF-7 by increasing p53 expression and activating caspase-3 cleavage .
  • Enzyme Inhibition : Some derivatives have been identified as selective inhibitors of carbonic anhydrases (CAs), which are implicated in cancer progression. Notably, certain compounds exhibited nanomolar inhibition against hCA IX and hCA II, suggesting potential therapeutic applications in oncology .

Applications

The applications of 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole span several fields:

  • Medicinal Chemistry : The compound serves as a lead structure for developing new anticancer agents. Its ability to interact with biological targets makes it a candidate for further optimization and testing.
  • Drug Discovery : Ongoing research into 1,2,4-oxadiazole derivatives aims to discover new drugs with improved efficacy and reduced side effects. Structural modifications are continuously explored to enhance pharmacological profiles .
  • Biochemical Research : The compound's interactions with enzymes such as carbonic anhydrases make it valuable in biochemical studies aimed at understanding disease mechanisms and developing therapeutic strategies.

Case Studies

Several notable case studies highlight the effectiveness of oxadiazole derivatives:

  • A study on a series of 1,2,4-oxadiazole derivatives demonstrated significant anticancer activity against multiple cancer cell lines with IC50 values in the micromolar range. Modifications led to enhanced selectivity towards specific cancer types .
  • Another investigation revealed that certain oxadiazole-based compounds could inhibit histone deacetylases (HDACs), leading to potential applications in epigenetic therapy for cancer treatment .

Mechanism of Action

The mechanism of action of 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The oxadiazole rings play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1,3,4-oxadiazole
  • 5-(4-Chlorophenyl)-1,3,4-oxadiazole
  • 5-(4-Nitrophenyl)-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole stands out due to the presence of two oxadiazole rings and the specific substitution pattern on the aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential as a therapeutic agent.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C18H17N5O2
  • Molecular Weight : 341.36 g/mol

Biological Activity Overview

Oxadiazole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The specific compound in focus has shown promising results in various studies.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer activity by targeting various cellular pathways. The following mechanisms have been reported:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
    • Molecular docking studies suggest strong interactions between the compound and target proteins involved in tumor growth .
  • Induction of Apoptosis :
    • Studies demonstrate that the compound can induce apoptosis in cancer cell lines such as MCF-7 and A549 through the activation of caspase pathways .
    • Flow cytometry assays reveal that treatment with this compound leads to increased levels of pro-apoptotic factors like p53 .
  • Cytotoxicity :
    • The compound exhibits cytotoxic effects against various cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

Research Findings

Several studies have evaluated the biological activity of this compound:

StudyCell Lines TestedIC50 (µM)Mechanism
MCF-715.63Apoptosis induction
A54912.34Enzyme inhibition
U-93710.50Cytotoxicity

Case Studies

  • Study on MCF-7 Cells :
    • The compound was tested on MCF-7 breast cancer cells and demonstrated an IC50 value of 15.63 µM. It induced apoptosis through increased caspase-3 activity and upregulation of p53 expression .
  • Study on A549 Cells :
    • In A549 lung cancer cells, the compound showed an IC50 value of 12.34 µM. Mechanistic studies indicated that it inhibits HDAC activity leading to altered gene expression associated with tumor suppression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.